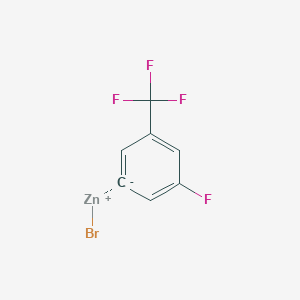
(3-Fluoro-5-(trifluoromethyl)phenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 3-fluoro-5-(trifluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-fluoro-5-(trifluoromethyl)phenyl bromide+Zn→(3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions, such as temperature and pressure, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base like triethylamine, and a suitable solvent such as THF or toluene.
Oxidative Addition: Often requires a transition metal catalyst and an oxidizing agent.
Reductive Elimination: Usually facilitated by a reducing agent and a transition metal catalyst.
Major Products:
Scientific Research Applications
Chemistry: In organic chemistry, (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide is used for the synthesis of fluorinated aromatic compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology and Medicine: Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. Therefore, this compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the bromide, facilitating the transfer of the phenyl group to the electrophile. This process often involves the formation of a transient organozinc intermediate, which then undergoes further transformations to yield the desired product.
Comparison with Similar Compounds
- (4-fluoro-3-(trifluoromethyl)phenyl)zinc bromide
- (2-fluoro-5-(trifluoromethyl)phenyl)zinc bromide
- (3-chloro-5-(trifluoromethyl)phenyl)zinc bromide
Uniqueness: The unique combination of fluorine and trifluoromethyl groups in (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide enhances its reactivity and stability compared to other organozinc reagents. This makes it particularly valuable in the synthesis of complex fluorinated compounds, which are often challenging to produce using other methods.
Properties
Molecular Formula |
C7H3BrF4Zn |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-(trifluoromethyl)benzene-5-ide |
InChI |
InChI=1S/C7H3F4.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI Key |
BCHJJTMFZKZQFV-UHFFFAOYSA-M |
Canonical SMILES |
C1=[C-]C=C(C=C1C(F)(F)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


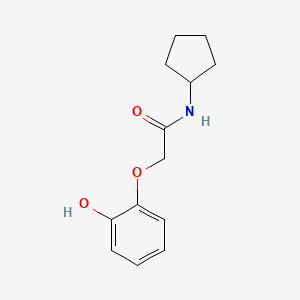
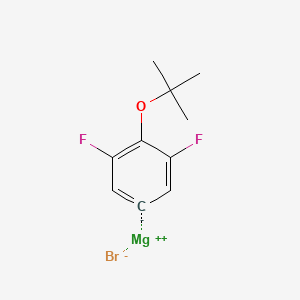
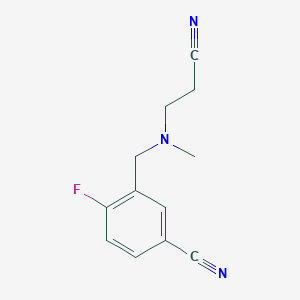
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
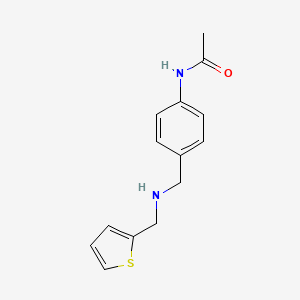
![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)
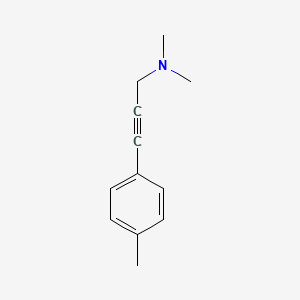
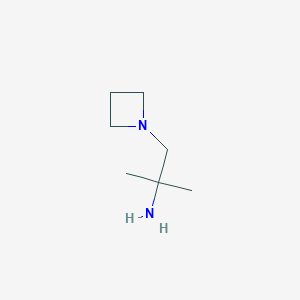
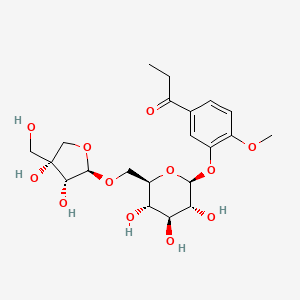
![2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one](/img/structure/B14893834.png)
![(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
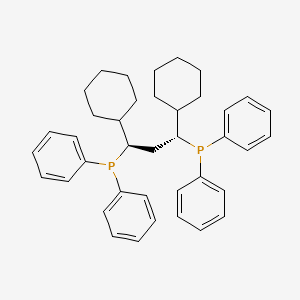
![3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14893844.png)
